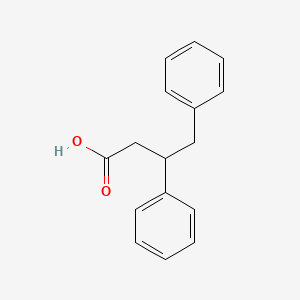

3,4-Diphenylbutanoic acid

Description

3,4-Diphenylbutanoic acid (C₁₆H₁₆O₂, molecular weight: 240.30) is a substituted butanoic acid derivative featuring two phenyl groups at the 3 and 4 positions of the carbon chain. Key characteristics likely include high hydrophobicity due to the phenyl groups, moderate acidity from the carboxylic moiety, and applications in organic synthesis or pharmaceuticals as intermediates .

Properties

IUPAC Name |

3,4-diphenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBZTAYSABJDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of benzylmagnesium chloride with ethyl 3-phenylpropanoate, followed by hydrolysis and acidification to yield the desired product . Another method includes the use of phase-transfer catalysis, where N-(benzylidene)benzylamines react with cinnamic acid derivatives under basic conditions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Reactions of 3-Amino-4-Phenylbutanoic Acid

(R)-3-Amino-4-phenylbutanoic acid undergoes reactions typical of amino acids:

-

Oxidation : The amino group reacts with KMnO₄/CrO₃ to form imines or nitriles.

-

Reduction : LiAlH₄ reduces the carboxylic acid group to an alcohol.

-

Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.

Example Reaction Pathway:

Biological Conversion of 4-PBA

In plant systems, 4-PBA is metabolized to phenylacetic acid (PAA) , a natural auxin, via β-oxidation-independent pathways . This conversion highlights its role as a prodrug in plant tissue regeneration.

Key Findings:

-

4-PBA enhances auxin-responsive gene expression (e.g., ARF-dependent pathways) .

-

Unlike butyric acid, 4-PBA does not inhibit histone deacetylases in plants .

Derivatives of 3-Phenylbutanoic Acids

3-Phenylbutyric acid (HMDB0001955) participates in:

Physical Data:

| Property | Value |

|---|---|

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 265–267°C |

| pKa | 4.79 |

Comparative Reactivity Table

Limitations and Gaps

No direct data on 3,4-Diphenylbutanoic acid were found in the provided sources. The reactions and mechanisms described here are inferred from structurally related phenylbutanoic acids. Further experimental studies would be required to confirm analogous behavior in 3,4-diphenyl derivatives.

Scientific Research Applications

3,4-Diphenylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4,4-Diphenylbutanoic Acid

- Structure: Phenyl groups at the 4,4 positions of butanoic acid (C₁₆H₁₆O₂, MW: 240.30).

- Applications: Likely used as a synthetic intermediate in organic chemistry.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : 3,4-dihydroxy groups on a benzene ring attached to an acrylic acid chain (C₉H₈O₄, MW: 180.15).

- Properties: Solubility: Polar solvents (e.g., DMSO, methanol) due to hydroxyl groups . Biological Activity: Antioxidant (scavenges ABTS/DPPH radicals), anti-inflammatory, anti-HBV, and antidiabetic effects .

- Applications : Pharmaceutical research (e.g., cancer prevention, diabetes management) and nutraceuticals .

3,4-Dihydroxybenzoic Acid

4-(3,4-Dimethoxyphenyl)butanoic Acid

- Structure: Butanoic acid with a 3,4-dimethoxyphenyl group (C₁₂H₁₆O₄, MW: 224.25).

- Synthesis: Esterification via methanol and sulfuric acid, highlighting the role of proton acids in modifying carboxyl groups .

- Applications : Intermediate in synthesizing methyl esters for further functionalization .

Data Table: Comparative Analysis

Key Research Findings

- Synthesis: Proton acids (e.g., H₂SO₄) are critical in esterifying carboxylic acids, as seen in the synthesis of methyl 4-(3,4-dimethoxyphenyl)butanoate . This method may extend to this compound derivatives.

- Structure-Activity Relationships :

Biological Activity

3,4-Diphenylbutanoic acid (DPBA) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores the biological properties of DPBA, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenylbutyric acid, characterized by two phenyl groups attached to a butanoic acid backbone. Its structure contributes to its unique biological activities, including anti-inflammatory and neuroprotective effects.

The biological activity of DPBA can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Like its analog 4-phenylbutyric acid (4-PBA), DPBA acts as a histone deacetylase (HDAC) inhibitor. This action results in altered gene expression profiles that can lead to reduced inflammation and enhanced neuroprotection .

- Endoplasmic Reticulum Stress Modulation : DPBA has been shown to alleviate endoplasmic reticulum (ER) stress, which is implicated in various pathological conditions. By inhibiting the unfolded protein response (UPR), DPBA may prevent cell apoptosis associated with chronic ER stress .

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, further contributing to its protective effects in various biological systems .

1. Neuroprotection

Several studies have highlighted the neuroprotective effects of DPBA:

- Case Study : In a rat model of focal cerebral ischemia/reperfusion injury, administration of DPBA significantly improved cognitive functions and reduced neurological deficits. The treatment was associated with decreased apoptosis in neurons and enhanced survival of cholinergic neurons .

2. Anti-inflammatory Effects

DPBA has demonstrated anti-inflammatory properties:

- Research Findings : In models of lipopolysaccharide (LPS)-induced inflammation, DPBA inhibited the expression of pro-inflammatory cytokines and reduced markers of inflammation in tissues .

3. Antimicrobial Activity

Recent investigations have suggested that DPBA may enhance the expression of antimicrobial peptides (AMPs):

- Study Results : Administration of DPBA increased serum levels of AMPs in animal models, indicating potential applications in combating infections and antibiotic resistance .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Diphenylbutanoic acid in academic research?

- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki–Miyaura coupling , which utilizes aryl halides and boronic acids. For example, phenylboronic acid derivatives can react with halogenated precursors under palladium catalysis to form the biphenyl backbone. Subsequent functionalization (e.g., carboxylation or oxidation) yields the target compound. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to minimize side products like dehalogenation or homocoupling .

- Key Validation : Characterization via NMR (¹H/¹³C), HPLC (retention time analysis), and mass spectrometry ensures structural fidelity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile and phosphate buffer (e.g., 20 mM, pH 3) can resolve the compound from impurities. Retention time and UV-Vis absorption profiles are compared against standards .

- Spectroscopy : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 2.5–3.5 ppm for aliphatic chains) and FT-IR (C=O stretch ~1700 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS identifies molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₆O₂ at m/z 240.115) .

Advanced Research Questions

Q. What analytical challenges arise in detecting this compound metabolites in in vitro or in vivo studies?

- Methodological Answer : Metabolites such as hydroxylated or carboxylated derivatives may form via enzymatic oxidation (e.g., cytochrome P450). Challenges include:

- Low Abundance : Use LC-MS/MS with multiple reaction monitoring (MRM) to enhance sensitivity.

- Matrix Interference : Solid-phase extraction (SPE) or derivatization (e.g., methyl ester formation) improves detection in biological fluids .

- Isomeric Differentiation : Chiral columns or ion mobility spectrometry (IMS) distinguish stereoisomers .

Q. How can researchers design experiments to assess the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Staphylococcus aureus or Pseudomonas aeruginosa with 96-well plates. Include controls (e.g., ampicillin) and measure optical density (OD₆₀₀) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Normalize against non-tumorigenic cells (e.g., HEK293) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Computational Modeling : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian) predict binding affinities to targets like PPAR-γ or EGFR. Validate with experimental IC₅₀ values .

- Crystallography : X-ray diffraction of ligand-protein complexes (e.g., co-crystallized with kinases) clarifies steric and electronic interactions .

- Meta-Analysis : Cross-reference SAR data from public databases (PubChem, ChEMBL) to identify consensus pharmacophores .

Q. How do researchers optimize solvent systems for catalytic reactions involving this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions vs. non-polar solvents (toluene) for acid-catalyzed esterification. Monitor yields via GC or HPLC .

- Green Chemistry : Replace toxic solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) under microwave irradiation to enhance reaction efficiency .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in approved waste containers .

- Toxicology : Refer to SDS guidelines for acute toxicity data (e.g., LD₅₀ in rodents) and implement emergency showers/eyewash stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.